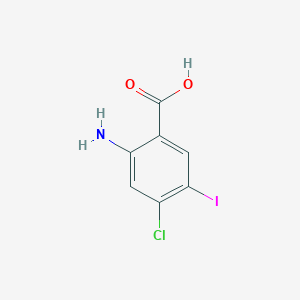

2-Amino-4-chloro-5-iodobenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-4-chloro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCXXKZBKWSNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Value of a Multifunctional Scaffolding Molecule

An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-4-chloro-5-iodobenzoic Acid

Prepared by a Senior Application Scientist

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of starting materials is paramount. An ideal building block is not merely a passive scaffold but an active participant in the synthetic narrative, offering multiple, orthogonally reactive sites that can be addressed with precision. This compound (ACIA) is a quintessential example of such a molecule. Its architecture, featuring an aniline moiety, a carboxylic acid, and two distinct halogen atoms on a benzene ring, presents a rich tapestry of synthetic possibilities. This guide provides an in-depth exploration of ACIA, from its fundamental properties to detailed synthetic protocols and its applications, designed for the discerning researcher and process chemist.

Core Physicochemical & Structural Characteristics

This compound is a white to light yellow crystalline powder.[1] Its structural complexity dictates its chemical behavior and potential applications. The presence of both an electron-donating amino group and electron-withdrawing halogen and carboxylic acid groups creates a unique electronic profile on the aromatic ring, influencing its reactivity in subsequent transformations.

A summary of its key properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClINO₂ | [1][2] |

| Molecular Weight | 297.48 g/mol | [1] |

| CAS Number | 540501-04-0 | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | Not consistently reported; related isomers have melting points in the 157-161 °C range. | |

| Solubility | Soluble in many organic solvents. | [3] |

| Stability | Sensitive to light. | [1] |

Storage & Handling: Due to its light sensitivity, this compound should be stored in a dark, dry, and well-ventilated environment to maintain its stability and purity.[1][4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[5][6]

Synthesis of this compound: A Strategic Approach

The synthesis of a multi-substituted aromatic ring like ACIA requires careful strategic planning to control the regioselectivity of the halogenation steps. The directing effects of the substituents on the ring are a critical consideration. The amino group is a strong ortho-, para-director, while the chloro and carboxyl groups are meta-directors. A common and logical synthetic approach begins with a precursor that allows for controlled, sequential introduction of the required functional groups.

One of the most effective strategies starts from 2-amino-4-chlorobenzoic acid. This precursor correctly places the amino and chloro groups, simplifying the subsequent iodination step.

Caption: Reactivity and application pathways for ACIA.

-

Pharmaceuticals and Medicinal Chemistry: ACIA is a key building block for more complex molecules. [1]It has been identified as a potential positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2), which is a target for treating neurological disorders. [1]Furthermore, its derivatives have been investigated for their inhibitory effects on protein tyrosine phosphatases, suggesting potential applications in cancer therapy. [1]The ability to use the iodo-substituent for cross-coupling reactions allows for the facile introduction of diverse molecular fragments, a common strategy in modern drug discovery.

-

Organic Synthesis Intermediate: The true power of ACIA lies in its versatility as a synthetic intermediate.

-

The iodo group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of C-C, C-N, and C-O bonds. [7] * The amino group can be acylated, alkylated, or, crucially, converted into a diazonium salt. This diazonium intermediate can then undergo a variety of Sandmeyer or related reactions to introduce a wide range of other functional groups (e.g., -OH, -CN, other halogens). [8][9] * The carboxylic acid provides a handle for forming amides, esters, or can be reduced to an alcohol. [10] * The chloro group is less reactive than the iodo group in cross-coupling reactions, allowing for selective functionalization at the C5 position.

-

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated molecular tool. Its carefully arranged functional groups offer a playground for the synthetic chemist, enabling the construction of complex molecular architectures through selective, high-yield transformations. The robust synthetic routes to its preparation, coupled with its broad applicability in areas of significant therapeutic interest, solidify its status as a high-value intermediate. For researchers in drug development and material science, a thorough understanding of this compound's synthesis and reactivity is not just beneficial—it is essential for innovation.

References

- Smolecule. (n.d.). Buy this compound | 540501-04-0.

- ResearchGate. (n.d.). Aniline synthesis from carboxylic acids in vitro and in vivo.

- ChemicalBook. (n.d.). 2-Chloro-5-iodobenzoic acid synthesis.

- CymitQuimica. (n.d.). METHYL 4-AMINO-2-CHLORO-5-IODOBENZOATE.

- Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.

- Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- ECHEMI. (n.d.). 2-Amino-5-iodobenzoic acid SDS, 5326-47-6 Safety Data Sheets.

- Wikipedia. (n.d.). Sandmeyer reaction.

- UCL Discovery - University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.

- Fisher Scientific. (2021). SAFETY DATA SHEET.

- Loba Chemie. (2019). 2-CHLORO-5-IODO BENZOIC ACID MSDS CAS-No..

- Patsnap. (n.d.). A kind of synthetic method of 2-chloro-5-iodobenzoic acid - Eureka.

- Britannica. (2025). Aniline | Aromatic, Synthesis, Dyeing.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka.

- PubMed. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites.

- Google Patents. (n.d.). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.

- PubChemLite. (n.d.). This compound (C7H5ClINO2).

- The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development. (n.d.).

- YouTube. (2023). Making Aniline HCl.

- Chemistry Steps. (n.d.). Reactions of Aniline.

- UCL Discovery - University College London. (n.d.). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.

- Scirp.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.

- Benchchem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.

- Benchchem. (n.d.). comparative study of different synthetic routes to 4-Amino-2-(methylthio)benzoic acid.

- PubChem. (n.d.). 2-Amino-4-chloro-3-iodobenzoic acid | C7H5ClINO2 | CID 86037113.

- Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

- The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Chloro-5-iodobenzoic acid 97 19094-56-5.

- 5-Chloro-2-iodobenzoic Acid: Synthesis Applications and Sourcing from China. (n.d.).

- PubChem. (n.d.). 2-Chloro-5-iodobenzoic acid | C7H4ClIO2 | CID 519638.

- NIH. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.

- ResearchGate. (n.d.). The chromatograms of the halogen derivatives of benzoic acids on the....

- GoldBio. (n.d.). 2-Amino-4-chlorobenzoic acid.

- Oakwood Chemical. (n.d.). 2-Amino-4-iodobenzoic acid.

- Scribd. (n.d.). Spectroscopy of Benzoic Acid | PDF.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.).

- PubMed. (n.d.). Drug evolution: p-aminobenzoic acid as a building block.

Sources

- 1. Buy this compound | 540501-04-0 [smolecule.com]

- 2. PubChemLite - this compound (C7H5ClINO2) [pubchemlite.lcsb.uni.lu]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

spectroscopic analysis of 2-Amino-4-chloro-5-iodobenzoic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-4-chloro-5-iodobenzoic Acid

Introduction: Unveiling the Molecular Signature

This compound is a highly functionalized aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring an amine, a carboxylic acid, and two different halogens, makes it a versatile building block, notably in the synthesis of pharmaceuticals like the SGLT2 inhibitor dapagliflozin[1]. The precise arrangement of these functional groups dictates its reactivity and utility. Therefore, unambiguous structural confirmation and purity assessment are paramount for its application in research and drug development.

This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize this compound. We will move beyond simple data reporting to explain the causal links between the molecule's structure and its spectral output, offering a field-proven framework for analysis. The methodologies described herein are designed as a self-validating system, where data from multiple independent techniques converge to provide a definitive molecular portrait.

Molecular Structure and Predicted Spectroscopic Behavior

The foundation of any spectroscopic analysis is a thorough understanding of the target molecule's structure. This compound (C₇H₅ClINO₂) possesses a benzene ring substituted with four distinct functional groups.

-

Carboxylic Acid (-COOH): This group will produce characteristic signals in both IR (a broad O-H stretch and a sharp C=O stretch) and NMR (a deshielded proton and a downfield carbon signal).

-

Primary Amine (-NH₂): Expected to show two N-H stretching bands in the IR spectrum and a broad, exchangeable proton signal in ¹H NMR. Its electron-donating nature strongly influences the electronic environment of the aromatic ring.

-

Halogens (-Cl, -I): These substituents influence the chemical shifts of adjacent protons and carbons in NMR spectroscopy through inductive and resonance effects. The presence of chlorine will also create a characteristic isotopic pattern in mass spectrometry.

-

Aromatic Ring: The trisubstituted benzene ring contains two remaining protons. Their distinct chemical environments and coupling relationship will be a key feature in the ¹H NMR spectrum.

The interplay of these groups—the electron-donating amine and the electron-withdrawing carboxyl and halogen groups—creates a unique electronic distribution that defines its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise in Action: Why Solvent Choice Matters

The choice of solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for this molecule. The acidic proton of the carboxylic acid and the amine protons are labile and readily exchange with deuterium in solvents like D₂O. DMSO-d₆ is aprotic and an excellent hydrogen bond acceptor, which slows down the exchange rate of the -COOH and -NH₂ protons, allowing for their observation as distinct, albeit often broad, signals[2].

¹H NMR Spectroscopy

Predicted Analysis: Based on the structure, we anticipate four distinct signals:

-

Two Aromatic Protons: The proton at the C6 position (H-6) is ortho to the electron-donating -NH₂ group and will appear more upfield. The proton at the C3 position (H-3) is ortho to the electron-withdrawing -COOH group and will appear more downfield. They are meta to each other and will likely appear as singlets or very narrowly split doublets.

-

Amine Protons: A broad signal corresponding to the two -NH₂ protons. Its chemical shift can vary depending on concentration and temperature.

-

Carboxylic Acid Proton: A very broad, downfield signal for the acidic -COOH proton.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

Predicted Analysis: The molecule has seven carbon atoms, all in unique chemical environments, which should result in seven distinct signals.

-

Carboxyl Carbon (C=O): This will be the most downfield signal (typically δ > 165 ppm) due to the strong deshielding effect of the two oxygen atoms[3].

-

Aromatic Carbons:

-

C-2 (C-NH₂): The direct attachment to the nitrogen will cause a significant downfield shift.

-

C-4 (C-Cl): The carbon bearing the chlorine will be shifted downfield.

-

C-5 (C-I): The carbon-iodine bond will induce a notable upfield shift (the "heavy atom effect") compared to other halogenated carbons.

-

C-1 (C-COOH), C-3 (C-H), C-6 (C-H): These carbons will have shifts influenced by the combined effects of all substituents.

-

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR analysis.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Data Summary: NMR Spectroscopy

| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | ¹³C NMR (Predicted δ, ppm) |

| -COOH | 12.0 - 13.5 | Broad Singlet | 167 - 170 |

| C-3 (Ar-H) | 7.8 - 8.0 | Singlet | 130 - 135 |

| C-6 (Ar-H) | 6.8 - 7.0 | Singlet | 110 - 115 |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | - |

| C-1 | - | - | 115 - 120 |

| C-2 | - | - | 145 - 150 |

| C-4 | - | - | 125 - 130 |

| C-5 | - | - | 85 - 95 |

Note: Predicted chemical shifts are estimates based on substituent effects in related molecules[4][5][6]. Actual values may vary.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Analysis: The IR spectrum will be dominated by the vibrations of the amine and carboxylic acid groups.

-

O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[7].

-

N-H Stretch: Two distinct, sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine[7].

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl of the aromatic carboxylic acid.

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-N, C-Cl, C-I Stretches: These will appear in the fingerprint region (< 1300 cm⁻¹).

Experimental Protocol:

-

Prepare a sample using the Attenuated Total Reflectance (ATR) method for a solid sample, or by pressing a KBr pellet containing a small amount of the analyte.

-

Place the sample in an FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.

Data Summary: IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Two sharp, medium peaks |

| 2500 - 3300 | O-H Stretch (carboxylic acid) | Very broad, strong |

| 1680 - 1710 | C=O Stretch (carboxylic acid) | Strong, sharp |

| 1550 - 1620 | N-H Bend / C=C Stretch | Medium to strong |

| 1450 - 1550 | C=C Stretch (aromatic) | Medium, multiple bands |

| 1200 - 1300 | C-N Stretch | Medium |

| 700 - 800 | C-Cl Stretch | Medium to strong |

| 500 - 600 | C-I Stretch | Weak to medium |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high resolution, the molecular formula of a compound. It also offers structural clues through fragmentation patterns.

Predicted Analysis:

-

Molecular Ion (M⁺): The monoisotopic mass of C₇H₅ClINO₂ is 296.90 g/mol [8]. The mass spectrum should show a molecular ion peak cluster corresponding to this mass.

-

Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This will result in a characteristic M⁺ and M+2 peak cluster with an approximate intensity ratio of 3:1, which is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation: Common fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the aromatic ring.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

If available, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement and confirm the elemental composition.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

Predicted Analysis: The substituted benzene ring is the primary chromophore. The presence of auxochromes (substituents with non-bonding electrons) like -NH₂, -COOH, -Cl, and -I will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. We expect to see π → π* transitions characteristic of the aromatic system[9]. The spectrum of the related 4-aminobenzoic acid shows absorption maxima around 226 nm and 278 nm[10]. We can anticipate a similar profile for the title compound, likely shifted to slightly longer wavelengths due to the additional halogen substituents.

Experimental Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

-

Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

-

Scan the absorbance from approximately 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Contextual Analysis: Synthesis and Potential Impurities

A robust analysis accounts for the sample's history. A common synthesis route involves the diazotization of an aminobenzoic acid precursor followed by a Sandmeyer-type reaction to introduce the halogen[11][12].

Caption: Simplified workflow for synthesis and potential impurities.

Spectroscopic analysis is crucial for identifying potential impurities such as unreacted starting material or regioisomers (e.g., 2-Amino-4-chloro-3-iodobenzoic acid[13]), which would present distinct NMR and MS signatures.

Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods to build an unshakeable structural assignment.

Caption: Logical workflow for integrated spectroscopic data analysis.

This integrated approach ensures trustworthiness. The molecular formula from MS is confirmed by the functional groups in IR and the exact atom connectivity and count from NMR. Any discrepancy in this workflow would immediately signal an incorrect assignment or the presence of an impurity.

References

- Google Patents. (2014). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.

- Google Patents. (n.d.). A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5.

-

PubChem. (n.d.). This compound (C7H5ClINO2). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Patsnap. (n.d.). A kind of synthetic method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]

-

Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-iodobenzoic acid. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chloro-3-iodobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) "Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation". Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

-

BMRB. (n.d.). bmse000438 4-Chlorobenzoic Acid at BMRB. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]

Sources

- 1. A kind of synthetic method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. rsc.org [rsc.org]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Amino-5-iodobenzoic acid(5326-47-6) 13C NMR [m.chemicalbook.com]

- 6. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. PubChemLite - this compound (C7H5ClINO2) [pubchemlite.lcsb.uni.lu]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 11. CN106748721A - A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 - Google Patents [patents.google.com]

- 12. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 13. 2-Amino-4-chloro-3-iodobenzoic acid | C7H5ClINO2 | CID 86037113 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-chloro-5-iodobenzoic Acid and Its Derivatives

This guide provides a comprehensive overview of the synthetic methodologies for 2-amino-4-chloro-5-iodobenzoic acid, a key building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a discussion of the strategic considerations in the synthesis of this important scaffold and its derivatives.

Introduction: The Significance of the this compound Scaffold

This compound is a highly functionalized aromatic compound that serves as a versatile starting material in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two different halogen atoms, allows for selective chemical modifications, making it a valuable scaffold in the design of novel therapeutics. Notably, this core structure is found in molecules targeting neurological disorders and has been explored for its potential as a positive allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2). The strategic placement of the reactive handles on the phenyl ring enables diverse derivatization, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached from several commercially available starting materials. A logical retrosynthetic analysis suggests a few key disconnection points, primarily centered around the introduction of the iodo and chloro substituents, as well as the manipulation of the amino and carboxylic acid functionalities.

Caption: Retrosynthetic pathways for this compound.

Two primary synthetic strategies emerge from this analysis:

-

Strategy A: Beginning with a pre-existing chloro-substituted benzoic acid and introducing the amino and iodo groups.

-

Strategy B: Starting with an amino-benzoic acid (anthranilic acid) and sequentially introducing the halogen substituents.

The choice between these strategies often depends on the availability and cost of starting materials, as well as the desired regioselectivity of the halogenation steps. This guide will focus on a practical and commonly employed approach.

Recommended Synthetic Pathway: From 2-Amino-4-chlorobenzoic Acid

This section details a reliable synthetic route starting from the commercially available 2-amino-4-chlorobenzoic acid. This pathway involves a regioselective electrophilic iodination as the key step.

Step 1: Electrophilic Iodination of 2-Amino-4-chlorobenzoic Acid

The introduction of an iodine atom onto the aromatic ring of 2-amino-4-chlorobenzoic acid is achieved through electrophilic aromatic substitution. The amino group is a strong activating group and an ortho-, para-director. Since the para position is blocked by the chloro substituent, the iodination is directed to the ortho position relative to the amino group (position 5).

Causality Behind Experimental Choices:

-

Iodinating Agent: A common and effective iodinating agent for activated aromatic rings is iodine monochloride (ICl) or a mixture of an iodide salt (like KI) and an oxidizing agent (like KIO3 or H2O2) to generate the electrophilic iodine species in situ. N-Iodosuccinimide (NIS) is another excellent choice for a milder and more selective iodination.[1][2]

-

Solvent: A protic solvent like acetic acid or a mixture of water and an organic solvent is typically used to facilitate the dissolution of the starting material and reagents.

-

Temperature: The reaction is often carried out at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.

Detailed Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 2-amino-4-chlorobenzoic acid (1 equivalent) in glacial acetic acid.

-

To this solution, add a solution of N-Iodosuccinimide (1.1 equivalents) in glacial acetic acid dropwise with stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water to remove any remaining acetic acid and succinimide.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

| Parameter | Value | Rationale |

| Starting Material | 2-Amino-4-chlorobenzoic acid | Commercially available and appropriately substituted. |

| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild, selective, and easy to handle.[1][2] |

| Solvent | Glacial Acetic Acid | Good solvent for reactants and facilitates the reaction. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate. |

| Reaction Time | 4-6 hours | Typically sufficient for completion, monitor by TLC. |

| Work-up | Precipitation in ice water | Simple and effective method for initial product isolation. |

| Purification | Recrystallization | Effective for obtaining high-purity product. |

Alternative Synthetic Pathway: A Multi-step Approach from o-Chlorobenzoic Acid

An alternative and versatile route begins with the readily available and inexpensive o-chlorobenzoic acid. This pathway involves nitration, reduction, and a Sandmeyer reaction.

Caption: Multi-step synthesis of a key intermediate from o-chlorobenzoic acid.

Step 1: Nitration of o-Chlorobenzoic Acid

The first step is the nitration of o-chlorobenzoic acid to introduce a nitro group, which will later be reduced to the amine. The chloro and carboxylic acid groups are deactivating and meta-directing. However, the directing effects are complex, and the major product is typically 2-chloro-5-nitrobenzoic acid.[3]

Detailed Experimental Protocol:

-

To a stirred mixture of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.

-

Slowly add o-chlorobenzoic acid, ensuring the temperature remains below 10 °C.

-

Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated 2-chloro-5-nitrobenzoic acid is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of the Nitro Group

The nitro group of 2-chloro-5-nitrobenzoic acid is then reduced to an amino group. Common reducing agents for this transformation include iron powder in the presence of an acid (like acetic acid or ammonium chloride) or stannous chloride in hydrochloric acid.[3]

Detailed Experimental Protocol (using Iron):

-

Suspend 2-chloro-5-nitrobenzoic acid and iron powder in a mixture of ethanol and water.

-

Add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

-

Filter the hot reaction mixture to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-chlorobenzoic acid.

-

The product can be purified by recrystallization.

Step 3 & 4: Diazotization and Iodination (Sandmeyer-type Reaction)

The final steps involve the conversion of the amino group of 5-amino-2-chlorobenzoic acid to a diazonium salt, followed by displacement with iodide. This is a classic Sandmeyer-type reaction.[4][5][6]

Mechanism of the Sandmeyer Reaction:

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The key steps involve the formation of an aryl diazonium salt from the aromatic amine, followed by a copper(I)-catalyzed single-electron transfer to generate an aryl radical and dinitrogen gas. The aryl radical then abstracts a halogen from a copper(II) halide species, regenerating the copper(I) catalyst. For iodination, a copper catalyst is often not required as iodide itself is a sufficiently strong nucleophile and reducing agent to react with the diazonium salt.[4][6][7]

Caption: Generalized mechanism of the Sandmeyer reaction.

Detailed Experimental Protocol:

-

Dissolve 5-amino-2-chlorobenzoic acid in an aqueous solution of sulfuric acid and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Collect the precipitated crude 2-chloro-5-iodobenzoic acid by filtration.

-

Purify the product by recrystallization from a suitable solvent.

Synthesis of Derivatives

The this compound scaffold provides multiple handles for derivatization:

-

The Carboxylic Acid: Can be converted to esters, amides, or acid chlorides for further coupling reactions.

-

The Amino Group: Can undergo acylation, alkylation, or be used in the formation of heterocyclic rings.

-

The Iodo Group: Can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce diverse substituents.

The selective reactivity of these functional groups allows for a wide range of derivatives to be synthesized, which is crucial for exploring the chemical space around this pharmacologically important core.

Characterization

The final product and key intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and substitution pattern of the aromatic ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Helps to identify the key functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the amino group (N-H stretches).

-

Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of this compound and its derivatives is a key process in the development of new therapeutic agents. This guide has outlined robust and adaptable synthetic strategies, providing detailed experimental protocols and the underlying chemical principles. By understanding the causality behind experimental choices and the mechanisms of the key reactions, researchers can confidently and efficiently synthesize these valuable compounds for their drug discovery endeavors.

References

-

Pharma D, Guru. Sandmeyer's Reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

ResearchGate. Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. [Link]

-

Chemical Education Xchange. Iodination of Aniline. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Eureka | Patsnap. Preparation method of 2-chloro-5-iodobenzoic acid. [Link]

-

Eureka | Patsnap. A kind of preparation method of 2-chloro-5-iodobenzoic acid. [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. Iodination. [Link]

- Google Patents. Preparation method of 2-chloro-5-iodobenzoic acid.

- Google Patents. A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5.

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

- Google Patents. A synthetic method of 2-chloro-5-iodobenzoic acid.

-

ResearchGate. Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Link]

Sources

- 1. Iodination - Common Conditions [commonorganicchemistry.com]

- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 3. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. pharmdguru.com [pharmdguru.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

An In-depth Technical Guide to a Potent PI3K/mTOR Dual Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncological research and drug development, the Phosphoinositide 3-kinase (PI3K) signaling pathway stands as a pivotal target due to its frequent dysregulation in a multitude of human cancers.[1][2] This guide provides a comprehensive technical overview of GSK1059615, a potent and reversible dual inhibitor of both Class I PI3K isoforms and the mammalian target of rapamycin (mTOR).[3][4][5] While the CAS number 540501-04-0 identifies the chemical intermediate 2-Amino-4-chloro-5-iodobenzoic acid, the focus of this guide is on the pharmacologically active end-product, GSK1059615, for which extensive biological data is available. This document will delve into the physicochemical properties, mechanism of action, and practical applications of GSK1059615, offering valuable insights for researchers in the field.

Physicochemical and Pharmacological Properties

GSK1059615 is a pyridinylquinoline derivative with the molecular formula C18H11N3O2S and a molecular weight of 333.36 g/mol .[5] Its potent inhibitory activity against the PI3K/mTOR pathway makes it a valuable tool for cancer research.

| Property | Value | Source |

| Molecular Formula | C18H11N3O2S | [5] |

| Molecular Weight | 333.36 g/mol | [5] |

| CAS Number | 958852-01-2 | [5] |

| Appearance | Solid | [3] |

| Solubility | Insoluble in EtOH and H2O; ≥8.33 mg/mL in DMSO with gentle warming | [5] |

| Storage | Store at -20°C | [5] |

Inhibitory Activity:

GSK1059615 exhibits potent, ATP-competitive, and reversible inhibition of Class I PI3K isoforms and mTOR.[3][4] The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized below:

| Target | IC50/Ki | Source |

| PI3Kα | 0.4 nM (IC50), 0.42 nM (Ki) | [3][4] |

| PI3Kβ | 0.6 nM (IC50), 0.6 nM (Ki) | [3][4] |

| PI3Kδ | 2 nM (IC50), 1.7 nM (Ki) | [3][4] |

| PI3Kγ | 5 nM (IC50), 0.47 nM (Ki) | [3][4] |

| mTOR | 12 nM (IC50) | [3][4] |

In cellular assays, GSK1059615 effectively inhibits the phosphorylation of Akt at Ser473, a key downstream effector of PI3K, with an IC50 of 40 nM in T47D and BT474 cancer cells.[3][4]

Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a hallmark of many cancers.[1][2] GSK1059615 exerts its anti-neoplastic activity by inhibiting PI3K, a key enzyme in this pathway.[7][8] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.[2][6]

The inhibition of the PI3K/AKT signaling by GSK1059615 can trigger the translocation of the pro-apoptotic protein Bax to the mitochondrial outer membrane, leading to increased mitochondrial membrane permeability and subsequent apoptosis.[7][8] Furthermore, by dually inhibiting mTOR, GSK1059615 can more comprehensively shutdown the pro-survival signaling of this pathway.[3][4][5]

Figure 1: GSK1059615 Mechanism of Action. This diagram illustrates how GSK1059615 inhibits the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis.

Research Applications and Experimental Protocols

GSK1059615 is a valuable tool for in vitro and in vivo studies of the PI3K pathway in cancer biology. It has been used in clinical trials for various cancers, including lymphoma, solid tumors, and breast cancer.[1]

In Vitro Applications

GSK1059615 can be used to:

-

Investigate the role of the PI3K pathway in different cancer cell lines.

-

Study the mechanisms of drug resistance.

-

Identify potential biomarkers for PI3K inhibitor sensitivity.[1]

Experimental Protocol: In Vitro PI3K Kinase Assay (HTRF-based)

This protocol is adapted from commercially available PI3K HTRF assay kits and provides a framework for measuring the inhibitory activity of GSK1059615.[3][4]

Materials:

-

Purified recombinant PI3K isoforms (α, β, δ, γ)

-

GSK1059615

-

PI3K Reaction Buffer

-

Dithiothreitol (DTT)

-

Substrate solution (PIP2 and ATP)

-

Stop solution

-

Detection solution

-

384-well low-volume assay plates

-

Plate reader capable of HTRF measurement (330 nm excitation, 620 nm and 665 nm emission)

Procedure:

-

Prepare serial dilutions of GSK1059615 in DMSO. Transfer 50 nL of each dilution to a 384-well plate.

-

Prepare the PI3K reaction buffer and add freshly prepared DTT to a final concentration of 5 mM.

-

Add 2.5 µL of the appropriate PI3K enzyme in reaction buffer to each well. The final enzyme concentration will vary depending on the isoform (e.g., 400 pM for PI3Kα and δ, 200 pM for PI3Kβ, and 1 nM for PI3Kγ).[3][4]

-

Incubate the plates at room temperature for 15 minutes to allow for compound pre-incubation with the enzyme.

-

Initiate the kinase reaction by adding 2.5 µL of the 2x substrate solution (containing PIP2 and ATP). The final concentrations of PIP2 and ATP may vary depending on the isoform being assayed.[3][4]

-

Incubate the plates at room temperature for 1 hour.

-

Stop the reaction by adding 2.5 µL of the stop solution.

-

Add 2.5 µL of the detection solution to each well and incubate in the dark for 1 hour.

-

Measure the HTRF signal on a compatible plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the GSK1059615 concentration.

Figure 2: In Vitro PI3K Kinase Assay Workflow. A step-by-step diagram of the HTRF-based kinase assay to determine the IC50 of GSK1059615.

In Vivo Applications

In animal models, GSK1059615 has been shown to effectively inhibit tumor growth in xenograft models of breast cancer.[3][4]

Experimental Protocol: In Vivo Tumor Xenograft Study

This is a general protocol and should be adapted based on the specific cell line, animal model, and institutional guidelines.

Materials:

-

Cancer cell line of interest (e.g., BT474 or HCC1954 breast cancer cells)

-

Immunocompromised mice (e.g., nude or SCID)

-

GSK1059615

-

Vehicle solution (e.g., 10% DMSO, 90% corn oil)

-

Calipers for tumor measurement

Procedure:

-

Implant cancer cells subcutaneously into the flank of the mice.

-

Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Prepare the GSK1059615 formulation in the vehicle solution.

-

Administer GSK1059615 (e.g., 25 mg/kg) or vehicle to the respective groups via the appropriate route (e.g., oral gavage) on a predetermined schedule.[3][4]

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor animal health and body weight throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).

Conclusion

GSK1059615 is a highly potent and selective dual inhibitor of PI3K and mTOR, making it an invaluable research tool for investigating the complexities of the PI3K/AKT/mTOR signaling pathway in cancer. Its well-characterized mechanism of action and demonstrated in vitro and in vivo efficacy provide a solid foundation for its use in both basic and translational research. This guide has provided a detailed overview of its properties and applications, offering researchers the necessary information to effectively incorporate this compound into their studies.

References

-

Definition of PI3K inhibitor GSK1059615. (n.d.). National Cancer Institute. Retrieved from [Link]

-

In vitro sensitivity data suggests targeting several tumor types and molecular subtypes with the PI3K inhibitor GSK1059615 could maximize response rates in early clinical trials. (2014, August 15). AACR Journals. Retrieved from [Link]

-

Definition of PI3K inhibitor GSK1059615. (n.d.). National Cancer Institute. Retrieved from [Link]

-

Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer. (n.d.). PubMed Central. Retrieved from [Link]

-

Protein Tyrosine Phosphatase Biochemical Inhibition Assays. (2022, September 20). PubMed. Retrieved from [Link]

-

(PDF) Protein Tyrosine Phosphatase Biochemical Inhibition Assays. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. (n.d.). PubMed Central. Retrieved from [Link]

-

Identification of Allosteric Modulators of Metabotropic Glutamate 7 Receptor Using Proteochemometric Modeling. (n.d.). ACS Publications. Retrieved from [Link]

-

GSK1059615 blocks PI3K-AKT-mTOR activation in HNSCC cells.... (n.d.). ResearchGate. Retrieved from [Link]

-

Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. (n.d.). PubMed Central. Retrieved from [Link]

-

A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases. (n.d.). PubMed Central. Retrieved from [Link]

-

Inhibitors of protein tyrosine phosphatases: next-generation drugs? (n.d.). PubMed. Retrieved from [Link]

-

Single molecule analysis reveals positive allosteric modulators are required to stabilize the active state of a metabotropic glu. (2021, January 5). ResearchGate. Retrieved from [Link]

-

Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2. (n.d.). PubMed Central. Retrieved from [Link]

-

Use of Protein Tyrosine Phosphatase Inhibitors as Promising Targeted Therapeutic Drugs. (n.d.). PubMed. Retrieved from [Link]

-

mGluR2 positive allosteric modulators: an updated patent review (2013-2018). (2019, July 4). PubMed. Retrieved from [Link]

-

Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. (n.d.). PubMed Central. Retrieved from [Link]

-

Protein Tyrosine Phosphatase. (n.d.). Adooq Bioscience. Retrieved from [Link]

-

AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. (n.d.). PubMed Central. Retrieved from [Link]

-

The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats' performance in the 5-choice serial reaction time task. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Facebook [cancer.gov]

- 8. bio-protocol.org [bio-protocol.org]

The Alchemist's Grimoire: A Guide to Foundational Starting Materials in Heterocyclic Synthesis

Foreword

Heterocyclic compounds form the bedrock of medicinal chemistry, agrochemicals, and materials science. Their synthesis is both an art and a science, a discipline where the choice of the initial building blocks—the starting materials—dictates the entire course of the synthetic journey. This guide is not a mere catalog of reactions; it is a technical deep-dive into the logic of heterocycle construction, designed for the practicing researcher and drug development professional. Herein, we eschew rigid templates in favor of a narrative that follows the chemistry itself, exploring the causality behind our choices and the self-validating nature of robust synthetic protocols. We will journey through the foundational starting materials, understanding how their intrinsic reactivity can be masterfully channeled to forge the diverse and complex architectures of the heterocyclic world.

I. The Workhorses: Dicarbonyl Compounds as Heterocyclic Precursors

Perhaps no class of starting materials is more versatile or foundational to heterocyclic chemistry than dicarbonyl compounds. The spacing between the two carbonyl groups—1,3, 1,4, or 1,5—preordains the size of the resulting heterocyclic ring, making them exceptionally reliable synthons.

A. 1,4-Dicarbonyl Compounds: The Gateway to Five-Membered Aromatics

The condensation of a 1,4-dicarbonyl compound is a cornerstone of five-membered heterocycle synthesis, most famously exemplified by the Paal-Knorr synthesis.[1][2] This reaction provides a synthetically valuable method for obtaining substituted furans, pyrroles, and thiophenes.[1][2]

The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia is a direct and efficient route to substituted pyrroles.[3][4] The mechanism, elucidated by V. Amarnath et al., involves the formation of a hemiaminal intermediate, followed by a rate-determining intramolecular cyclization and subsequent dehydration to the aromatic pyrrole.[1][3][5]

Mechanism: Paal-Knorr Pyrrole Synthesis

Caption: Workflow of the Paal-Knorr Pyrrole Synthesis.

Field-Proven Protocol: Synthesis of 1,2,5-Trimethylpyrrole

-

Reaction Setup: To a round-bottom flask containing acetonylacetone (1,4-dicarbonyl; 1.0 eq) in ethanol, add a 40% aqueous solution of methylamine (primary amine; 1.2 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, add water to the reaction mixture and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield 1,2,5-trimethylpyrrole as a colorless oil.

B. 1,3-Dicarbonyl Compounds: Building Blocks for Six-Membered Rings and More

1,3-Dicarbonyls, such as β-ketoesters and β-diketones, are exceptionally versatile precursors, primarily for pyrazoles, isoxazoles, and pyrimidines.[6][7][8]

The condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives is the classical and most common method for preparing pyrazoles.[9][10] The reaction proceeds via a condensation mechanism to form a pyrazolone, which exists in tautomeric equilibrium with the aromatic pyrazole.[9]

Field-Proven Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [11]

-

Reaction Setup: In a round-bottomed flask, carefully and slowly add phenylhydrazine (1.0 eq) to ethyl acetoacetate (1.0 eq) in the fume hood. The addition is slightly exothermic.

-

Reaction Conditions: Assemble a reflux condenser and heat the mixture at 135–145 °C for 1 hour. A heavy syrup will form.

-

Work-up and Isolation: Cool the syrup in an ice-water bath. Add a small portion of diethyl ether and stir vigorously until a crude powder is obtained.

-

Purification: Filter the crude product, wash with cold diethyl ether, and recrystallize from ethanol/water to obtain pure 3-methyl-1-phenyl-5-pyrazolone.

| Starting Materials | Product Class | Key Reaction Name | Reference |

| 1,4-Dicarbonyl + Amine/Ammonia | Pyrrole | Paal-Knorr Synthesis | [1][3] |

| 1,4-Dicarbonyl + Acid | Furan | Paal-Knorr Synthesis | [1][12] |

| 1,3-Dicarbonyl + Hydrazine | Pyrazole/Pyrazolone | Knorr Synthesis | [9][10] |

| 1,3-Dicarbonyl + Hydroxylamine | Isoxazole | Claisen Synthesis | [13] |

| 1,3-Dicarbonyl + Urea/Amidine | Pyrimidine | Principal Synthesis | [7][14] |

A landmark multicomponent reaction, the Hantzsch synthesis combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to construct a 1,4-dihydropyridine.[2][15] This intermediate is then oxidized to the corresponding aromatic pyridine.[15] The driving force for the final oxidation step is the formation of the stable aromatic ring. This method is of immense industrial and pharmaceutical importance, notably for the synthesis of calcium channel blockers like nifedipine.[15][16]

Mechanism: Hantzsch Pyridine Synthesis

Caption: Key steps in the Hantzsch Pyridine Synthesis.

II. Cycloaddition Strategies: Building Rings in a Single Step

Cycloaddition reactions represent a powerful and elegant strategy for heterocycle synthesis, forming multiple bonds in a single, often stereospecific, step.

A. [4+2] Hetero-Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, can be adapted to create heterocycles by using a diene or dienophile containing a heteroatom.[17] This is known as the hetero-Diels-Alder reaction. It is a highly efficient method for constructing six-membered heterocyclic rings with excellent stereocontrol.[17][18]

Logical Relationship: Hetero-Diels-Alder Reaction

Caption: Principle of the Hetero-Diels-Alder Reaction.

B. [3+2] 1,3-Dipolar Cycloaddition

For the synthesis of five-membered heterocycles, the 1,3-dipolar cycloaddition is unparalleled in its scope and utility.[19] This reaction involves a 1,3-dipole (a three-atom, four-π-electron system) and a dipolarophile (typically an alkene or alkyne).[19][20] The Huisgen 1,3-dipolar cycloaddition between an azide (1,3-dipole) and an alkyne (dipolarophile) to form a 1,2,3-triazole is a premier example of "click chemistry," especially in its copper-catalyzed variant which proceeds with high regioselectivity and yield under mild conditions.[21][22][23]

III. Specialized Precursors for Fused Ring Systems

The synthesis of complex, fused heterocyclic systems often requires more specialized starting materials and named reactions. These methods are indispensable for accessing the core structures of many natural products and pharmaceuticals.

A. Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, this reaction produces the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[24] The mechanism is elegant and complex, involving the formation of a phenylhydrazone, which then undergoes a[6][6]-sigmatropic rearrangement as the key step.[24] This reaction remains a workhorse for the synthesis of substituted indoles, including many triptan-class drugs.[24]

B. Pictet-Spengler and Bischler-Napieralski Reactions for Isoquinolines

The isoquinoline core is prevalent in numerous alkaloids. Two classical methods provide reliable access to its derivatives.

-

The Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of acid to form a tetrahydroisoquinoline.[25][26][27] The reaction proceeds via an initial imine formation followed by an intramolecular electrophilic aromatic substitution.[27][28]

-

The Bischler-Napieralski Reaction: This method cyclizes a β-arylethylamide using a strong dehydrating agent like POCl₃ or P₂O₅ to yield a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated to the aromatic isoquinoline.[29][30][31]

Experimental Workflow: General Pictet-Spengler Synthesis

Caption: A typical experimental workflow for the Pictet-Spengler reaction.

IV. Conclusion

The selection of a starting material is the first, and arguably most critical, decision in the design of a heterocyclic synthesis. As we have seen, simple, readily available molecules like dicarbonyl compounds offer a staggering array of possibilities for constructing five- and six-membered rings through robust, named reactions. For more complex targets, specialized precursors and reactions like the Fischer, Pictet-Spengler, and cycloaddition strategies provide elegant and powerful solutions. A deep understanding of the reactivity and mechanistic underpinnings of these foundational starting materials empowers the modern chemist to not only replicate known syntheses but to innovate and rationally design new pathways to the novel heterocyclic structures that will drive future discoveries in medicine and technology.

References

-

Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved January 16, 2026, from [Link]

-

Pictet–Spengler reaction - Grokipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Pictet-Spengler Isoquinoline Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved January 16, 2026, from [Link]

-

Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Retrieved January 16, 2026, from [Link]

-

1,3-Dipolar cycloaddition - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole | CoLab. (n.d.). Retrieved January 16, 2026, from [Link]

-

Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

-

Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 16, 2026, from [Link]

-

Hetero-Diels-Alder Reactions - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

The Diels–Alder reaction in the synthesis of fused heterocyclic aromatic compounds - ProQuest. (n.d.). Retrieved January 16, 2026, from [Link]

-

Isoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

-

Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19). Retrieved January 16, 2026, from [Link]

-

The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

4.2.3.1. Knorr Pyrazole Synthesis of Edaravone - Books - The Royal Society of Chemistry. (2020, August 28). Retrieved January 16, 2026, from [Link]

-

Hantzsch pyridine synthesis. (n.d.). Retrieved January 16, 2026, from [Link]

-

Pyrimidine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

-

The Formation of 2-Isoxazolines in the Reactions of α,β- Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives- A Critical Review | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC - NIH. (2020, July 16). Retrieved January 16, 2026, from [Link]

-

Recent applications of the hetero Diels–Alder reaction in the total synthesis of natural products - RSC Publishing. (2015, November 16). Retrieved January 16, 2026, from [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. (n.d.). Retrieved January 16, 2026, from [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis of isoquinolines - CUTM Courseware - Centurion University. (n.d.). Retrieved January 16, 2026, from [Link]

-

Hantzsch pyridine synthesis - overview - ChemTube3D. (n.d.). Retrieved January 16, 2026, from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 16, 2026, from [Link]

-

A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.). Retrieved January 16, 2026, from [Link]

-

Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives. | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (n.d.). Retrieved January 16, 2026, from [Link]

-

Preparation of Isoquinoline by Bischler Napieralski Synthesis - YouTube. (2020, October 29). Retrieved January 16, 2026, from [Link]

-

(Open Access) The Fischer indole synthesis (1981) | Brian Robinson | 377 Citations. (n.d.). Retrieved January 16, 2026, from [Link]

-

Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved January 16, 2026, from [Link]

-

New data on the mechanism of the Fischer indole synthesis (review) - Semantic Scholar. (1988, July 1). Retrieved January 16, 2026, from [Link]

-

Diels-Alder reactions of five-membered heterocycles containing one heteroatom - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Knorr pyrazole synthesis from a ketoester - YouTube. (2021, December 16). Retrieved January 16, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bu.edu.eg [bu.edu.eg]

- 8. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. books.rsc.org [books.rsc.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrimidine - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. Recent applications of the hetero Diels–Alder reaction in the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 20. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 21. Click Chemistry [organic-chemistry.org]

- 22. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 23. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 25. name-reaction.com [name-reaction.com]

- 26. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 27. grokipedia.com [grokipedia.com]

- 28. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 29. Bischler-Napieralski Reaction [organic-chemistry.org]

- 30. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 31. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

role of 2-Amino-4-chloro-5-iodobenzoic acid in medicinal chemistry

An In-Depth Technical Guide on the Role of 2-Amino-4-chloro-5-iodobenzoic Acid in Medicinal Chemistry

Executive Summary

This compound is a halogenated aromatic compound built upon the versatile anthranilic acid scaffold. Its unique molecular architecture, featuring an amino group, a chlorine atom, and an iodine atom, presents a compelling profile for applications in medicinal chemistry. While still an emerging molecule with a focused but growing body of research, its structural motifs suggest significant potential as a key building block and bioactive compound. This guide provides a comprehensive analysis of its physicochemical properties, potential synthetic pathways, and its identified roles as a modulator of key biological targets. By examining its structure and drawing parallels with related, well-established pharmaceutical intermediates, we will explore both its current applications and future potential in drug discovery and development.

Physicochemical Profile and Synthesis

The strategic placement of multiple functional groups on the benzoic acid ring makes this compound a reactive and versatile intermediate for organic synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₅ClINO₂ | [1] |

| Molecular Weight | 297.48 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1I)Cl)N)C(=O)O | |

| Storage | Sensitive to light; store in a dark, dry environment | [1] |

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of polysubstituted aromatic rings like this compound requires careful strategic planning to control the regioselectivity of the halogenation steps. The directing effects of the amino and carboxyl groups are paramount. A plausible synthetic route could start from a more readily available aminobenzoic acid derivative, introducing the halogens sequentially.

The diagram below outlines a potential synthetic workflow. The choice to introduce iodine first is strategic; the bulky iodine atom can help direct the subsequent, smaller chlorine atom to the desired position.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Electrophilic Halogenation

This protocol is a representative methodology based on standard organic chemistry principles for aromatic substitution.

Objective: To synthesize this compound from 2-Amino-5-iodobenzoic acid.

Materials:

-

2-Amino-5-iodobenzoic acid

-

N-Chlorosuccinimide (NCS)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of 2-Amino-5-iodobenzoic acid in 100 mL of glacial acetic acid. The acetic acid serves as a solvent that can also activate the chlorinating agent.

-

Chlorination: Add 10.5 mmol (1.05 equivalents) of N-Chlorosuccinimide (NCS) to the solution in portions over 15 minutes at room temperature. The slight excess of NCS ensures complete consumption of the starting material.

-

Reaction Monitoring: Heat the mixture to 60°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material spot and the appearance of the product spot. This avoids over-chlorination or decomposition.

-

Workup - Quenching: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into 300 mL of ice-cold water to precipitate the crude product.

-

Workup - Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7. This step is crucial to remove the acidic solvent and any HCl byproduct.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the purified this compound.

The Role of Halogens in Modulating Biological Activity

The presence of both chlorine and iodine is a defining feature of this molecule. In medicinal chemistry, halogens are not mere placeholders; they are functional tools used to fine-tune a drug candidate's properties.

-

Chlorine: Often used to increase metabolic stability by blocking sites susceptible to oxidative metabolism. Its electronegativity can also alter the pKa of nearby functional groups and enhance binding affinity.

-

Iodine: The large, polarizable nature of iodine makes it a powerful participant in halogen bonding . This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom on a biological target (e.g., a protein backbone carbonyl). This can significantly increase binding affinity and selectivity.

Identified Biological Activities and Therapeutic Potential

Research has identified this compound as a modulator of important neurological and signaling pathways.[1]

Positive Allosteric Modulator of mGluR2

It has been identified as a potential positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1]

-

Mechanism of Action: Unlike an orthosteric agonist that directly activates a receptor at its primary binding site, a PAM binds to a different, allosteric site. This binding event doesn't activate the receptor on its own but rather enhances the receptor's response to its natural ligand (glutamate). This offers a more nuanced and potentially safer way to modulate receptor activity.

-

Therapeutic Relevance: mGluR2 is a crucial receptor in the central nervous system involved in regulating neurotransmission. Its modulation is a key therapeutic strategy for treating conditions like schizophrenia and anxiety.

Caption: Allosteric modulation of mGluR2 by this compound.

Inhibitor of Protein Tyrosine Phosphatases (PTPs)

The compound has also been explored for its inhibitory effects on protein tyrosine phosphatases (PTPs).[1]

-

Mechanism of Action: PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins. This process is the "off-switch" that counteracts the action of protein tyrosine kinases (the "on-switch"). In many diseases, particularly cancer, PTP activity is dysregulated, leading to uncontrolled cell growth signals. Inhibiting specific PTPs can restore normal signaling balance.

-

Therapeutic Relevance: PTPs like PTP1B, SHP-1, and SHP-2 are validated targets for cancer and metabolic diseases. The ability of this compound to inhibit these enzymes suggests its potential application in developing novel anti-cancer or anti-diabetic therapies.[1]

A Comparative Case Study: 2-Chloro-5-iodobenzoic Acid

To fully appreciate the potential of the 2-amino derivative, it is instructive to examine its close structural analog, 2-chloro-5-iodobenzoic acid , which lacks the amino group. This compound is a well-established and critical intermediate in the synthesis of several modern anti-diabetic drugs.[2][3]

-

Established Role: 2-chloro-5-iodobenzoic acid is a cornerstone in the synthesis of SGLT2 inhibitors, such as Dapagliflozin and Canagliflozin.[4] These drugs lower blood glucose by preventing its reabsorption in the kidneys.

-

Synthetic Utility: The iodine atom on the ring is not part of the final drug. Instead, it serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), which are used to build the complex core of the final drug molecule.[5] The chlorine atom and carboxylic acid remain as key structural features.

The established success of this related scaffold underscores the pharmaceutical value of the 2-chloro-5-iodobenzoic acid framework. The addition of an amino group, as in the title compound, adds another vector for chemical modification and potential biological interactions, opening up new avenues for drug design.

Caption: Role of the related 2-chloro-5-iodobenzoic acid scaffold in drug synthesis.

Future Outlook and Research Directions

This compound stands as a molecule of significant promise. Its validated interactions with mGluR2 and PTPs provide a solid foundation for further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the amino and carboxylic acid groups to probe how these changes affect potency and selectivity for its known targets.

-

Target Deconvolution: Employing chemoproteomics and other advanced screening methods to identify other potential biological targets, which could reveal novel therapeutic applications.

-

Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and other ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound and its derivatives to assess their drug-likeness.

The unique combination of a privileged anthranilic acid core with strategic halogenation makes this compound a high-potential scaffold for the next generation of targeted therapeutics.

References

- ChemicalBook. (n.d.). 2-Chloro-5-iodobenzoic acid synthesis.

- Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Eureka.

- Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.

- Smolecule. (n.d.). Buy this compound | 540501-04-0.